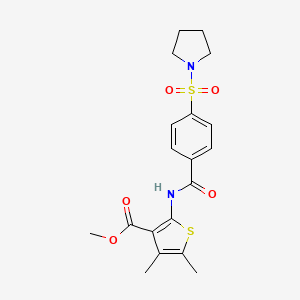
Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O5S2 and its molecular weight is 422.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate (CAS Number: 896615-24-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O5S2, with a molecular weight of 422.5 g/mol. Its structure features a thiophene core substituted with various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 896615-24-0 |
| Molecular Formula | C₁₉H₂₂N₂O₅S₂ |
| Molecular Weight | 422.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Research indicates that compounds containing thiophene moieties exhibit significant antitumor properties. The presence of the pyrrolidinylsulfonyl group in this compound may enhance its interaction with cellular targets involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation .
Anticonvulsant Activity
Compounds with similar structural motifs have been evaluated for their anticonvulsant effects. The incorporation of a pyrrolidine ring is often linked to enhanced neuroprotective properties. For instance, related compounds showed promising results in reducing seizure activity in animal models, suggesting that this compound may possess similar anticonvulsant effects .
Antibacterial Activity
The antibacterial potential of thiophene derivatives has been documented, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies report that modifications to the thiophene structure can significantly affect antimicrobial potency, indicating that this compound could also exhibit antibacterial properties .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and bacterial metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
A review of the literature reveals several studies focused on the biological activity of thiophene derivatives:
- Antitumor Studies : In a study examining various thiophene-based compounds, it was found that specific substitutions led to increased cytotoxicity against breast cancer cell lines (IC50 values less than those of standard chemotherapeutics) .
- Anticonvulsant Efficacy : Research demonstrated that certain analogues displayed significant anticonvulsant activity in rodent models, leading to further exploration of their mechanisms involving GABAergic modulation .
- Antibacterial Efficacy : Compounds structurally related to this compound were tested against multiple bacterial strains, showing MIC values comparable to established antibiotics .
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-12-13(2)27-18(16(12)19(23)26-3)20-17(22)14-6-8-15(9-7-14)28(24,25)21-10-4-5-11-21/h6-9H,4-5,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBCFCUCPJTRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














